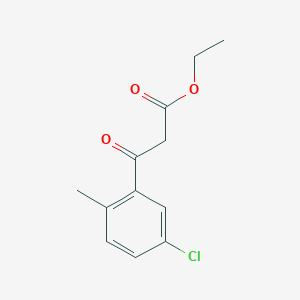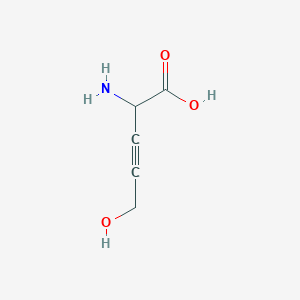
2-(1-methyl-1H-indol-7-yl)acetamide
Vue d'ensemble
Description
2-(1-methyl-1H-indol-7-yl)acetamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-7-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-1H-indol-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
2-(1-methyl-1H-indol-7-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-indol-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methylindole: A precursor in the synthesis of 2-(1-methyl-1H-indol-7-yl)acetamide.
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Uniqueness
This compound is unique due to its specific acetamide functional group at the 7-position of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-(1-methylindol-7-yl)acetamide |
InChI |
InChI=1S/C11H12N2O/c1-13-6-5-8-3-2-4-9(11(8)13)7-10(12)14/h2-6H,7H2,1H3,(H2,12,14) |
Clé InChI |
BJFJWVUXWTXMCH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C(=CC=C2)CC(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Benzenesulfonyl-1H-pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8292796.png)

![6,7-Dichloro-5-hydroxy-alpha-ethylbenzo[b]thiophene-2-methanol](/img/structure/B8292802.png)






![N-[6-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]butanamide](/img/structure/B8292849.png)

![4-[[5-Bromo-4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile](/img/structure/B8292863.png)

